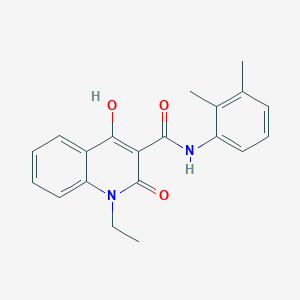

N-(2,3-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

This compound belongs to the 4-hydroxy-2-quinolinone class, characterized by a bicyclic quinoline scaffold with a hydroxy group at position 4, an oxo group at position 2, and an ethyl substituent at position 1. The N-(2,3-dimethylphenyl)carboxamide moiety at position 3 distinguishes it from other analogs . Its molecular formula is C₂₀H₂₀N₂O₃, with a molecular weight of 336.39 g/mol. This structural framework is associated with diverse biological activities, including analgesic and anti-inflammatory properties, as observed in related 4-hydroxyquinoline-2-one derivatives .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-4-22-16-11-6-5-9-14(16)18(23)17(20(22)25)19(24)21-15-10-7-8-12(2)13(15)3/h5-11,23H,4H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHAFCNOFYKLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The compound features a quinoline core structure, which is known for various pharmacological properties.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. For instance, quinoline derivatives have been shown to scavenge free radicals effectively. The presence of hydroxyl groups in the structure may enhance this activity by donating hydrogen atoms to free radicals.

Antimicrobial Properties

Quinoline derivatives are frequently evaluated for their antimicrobial potential. Studies have demonstrated that modifications in the quinoline structure can lead to increased efficacy against various bacterial strains. While specific data on this compound is limited, related compounds have shown promising results in inhibiting bacterial growth.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. For example, certain quinoline derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50) for these activities can provide insight into the compound's efficacy.

Case Study 1: Antioxidant Properties

A study investigating the antioxidant activity of various quinoline derivatives found that modifications at the 4-hydroxy position significantly enhanced radical scavenging activity. This suggests that this compound may also exhibit similar properties due to its structural features.

Case Study 2: Antimicrobial Activity

In a comparative study of quinoline derivatives against Staphylococcus aureus and Escherichia coli, certain modifications led to enhanced antimicrobial activity. Future research could focus on testing this compound against these pathogens to evaluate its potential.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | Various quinoline derivatives | Significant free radical scavenging |

| Antimicrobial | Quinoline derivatives | Inhibition of bacterial growth |

| Enzyme Inhibition | Quinoline-based AChE inhibitors | IC50 values ranging from 0.13 µM to 0.48 µM |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogs involve substitutions at positions 1 (alkyl chain) and the aryl group on the carboxamide moiety. Below is a comparative analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.